- Synthesis of quaternary α-methyl α-amino acids by asymmetric alkylation of pseudoephenamine alaninamide pivaldimine, Organic Letters, 2013, 15(12), 3134-3137
Cas no 90365-73-4 ((1S,2S)-2-(Methylamino)-1,2-diphenylethan-1-ol)
90365-73-4 structure
Product Name:(1S,2S)-2-(Methylamino)-1,2-diphenylethan-1-ol
Numero CAS:90365-73-4
MF:C15H17NO
MW:227.301584005356
CID:5667647
PubChem ID:11042463
Update Time:2023-09-11
(1S,2S)-2-(Methylamino)-1,2-diphenylethan-1-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- (1S,2S)-2-(Methylamino)-1,2-diphenylethan-1-ol
- (1S,2S)-1,2-Diphenyl-2-(methylamino)ethanol
- 90365-73-4
- rel-(1R,2R)-2-(Methylamino)-1,2-diphenylethan-1-ol
- CS-0201432
- SCHEMBL6915119
- (1S,2S)-2-(methylamino)-1-phenyl-Benzeneethanol
- Benzeneethanol, β-(methylamino)-α-phenyl-, (αS,βS)-
-
- Inchi: 1S/C15H17NO/c1-16-14(12-8-4-2-5-9-12)15(17)13-10-6-3-7-11-13/h2-11,14-17H,1H3/t14-,15-/m0/s1
- Chiave InChI: BLDFSDCBQJUWFG-GJZGRUSLSA-N
- Sorrisi: O[C@@H](C1C=CC=CC=1)[C@H](C1C=CC=CC=1)NC
Proprietà calcolate
- Massa esatta: 227.131014166g/mol
- Massa monoisotopica: 227.131014166g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 17
- Conta legami ruotabili: 4
- Complessità: 207
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.2
- Superficie polare topologica: 32.3Ų
Proprietà sperimentali
- Densità: 1.096±0.06 g/cm3(Predicted)
- Punto di ebollizione: 355.5±9.0 °C(Predicted)
- pka: 13.70±0.20(Predicted)
(1S,2S)-2-(Methylamino)-1,2-diphenylethan-1-ol Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Solvents: 1,4-Dioxane , Water ; 1 h, 100 °C
Riferimento
(1S,2S)-2-(Methylamino)-1,2-diphenylethan-1-ol Raw materials
(1S,2S)-2-(Methylamino)-1,2-diphenylethan-1-ol Preparation Products
(1S,2S)-2-(Methylamino)-1,2-diphenylethan-1-ol Letteratura correlata
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
90365-73-4 ((1S,2S)-2-(Methylamino)-1,2-diphenylethan-1-ol) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso